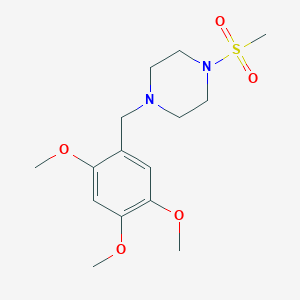![molecular formula C20H23FN2O2 B5850722 1-[(3,5-dimethylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5850722.png)
1-[(3,5-dimethylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3,5-dimethylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of piperazine derivatives and is commonly referred to as "DFP-10825". The compound has been synthesized using various methods and has shown promising results in various scientific studies.
Mecanismo De Acción
The exact mechanism of action of 1-[(3,5-dimethylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine is not fully understood. However, it is believed to act as a selective serotonin receptor agonist and a dopamine receptor antagonist. The compound has been shown to bind to the 5-HT1A, 5-HT2A, and 5-HT2C receptors, which are involved in the regulation of mood and anxiety. Moreover, it has been reported to block the D2 receptor, which is involved in the regulation of dopamine neurotransmission.
Biochemical and Physiological Effects:
1-[(3,5-dimethylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine has been shown to produce various biochemical and physiological effects in animal models. The compound has been reported to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters involved in the regulation of mood and anxiety. Moreover, it has been shown to decrease the levels of dopamine in the brain, which is a neurotransmitter involved in the regulation of reward and motivation. The compound has also been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the pathogenesis of various inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(3,5-dimethylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, which makes it suitable for large-scale production. Moreover, the compound has been extensively studied in animal models, which provides a solid foundation for further research. However, the compound has some limitations for lab experiments. The exact mechanism of action is not fully understood, which makes it difficult to design specific experiments. Moreover, the compound has not been extensively studied in human subjects, which limits its potential therapeutic applications.
Direcciones Futuras
1-[(3,5-dimethylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine has several potential future directions for scientific research. The compound can be further studied for its potential therapeutic applications in various diseases, such as depression, anxiety, and schizophrenia. Moreover, the compound can be further studied for its potential use in the treatment of neuropathic pain and inflammatory disorders. The exact mechanism of action can be further elucidated using various techniques, such as molecular modeling and site-directed mutagenesis. Moreover, the compound can be further modified to improve its pharmacokinetic and pharmacodynamic properties.
Métodos De Síntesis
The synthesis of 1-[(3,5-dimethylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine has been reported in various scientific studies. The most common method involves the reaction of 4-fluorophenylpiperazine with 3,5-dimethylphenylacetic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent, such as dichloromethane or tetrahydrofuran, at room temperature for several hours. The resulting product is then purified using various techniques, such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
1-[(3,5-dimethylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine has been extensively studied for its potential therapeutic applications in various diseases, such as depression, anxiety, and schizophrenia. The compound has been shown to exhibit significant antidepressant and anxiolytic effects in animal models. Moreover, it has been reported to have antipsychotic activity in animal models of schizophrenia. The compound has also been studied for its potential use in the treatment of neuropathic pain and inflammatory disorders.
Propiedades
IUPAC Name |
2-(3,5-dimethylphenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2/c1-15-11-16(2)13-19(12-15)25-14-20(24)23-9-7-22(8-10-23)18-5-3-17(21)4-6-18/h3-6,11-13H,7-10,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGKFQIEVRMWIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethylphenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2-bromo-4-methylphenoxy)ethyl]piperidine](/img/structure/B5850640.png)
![ethyl 5-({[(2-chlorophenyl)amino]carbonyl}amino)-2,6-dimethylnicotinate](/img/structure/B5850642.png)


![6-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2-mercapto-4-pyrimidinol](/img/structure/B5850648.png)

![N'-[2-(4-chlorophenoxy)acetyl]isonicotinohydrazide](/img/structure/B5850659.png)
![N-(3-acetylphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5850673.png)
![5-{[(3-chloro-4-methylphenyl)amino]methylene}-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5850689.png)

![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5850707.png)


